molecular formula C16H23NO5S B027675 tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate CAS No. 103057-45-0

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Cat. No.: B027675
CAS No.: 103057-45-0
M. Wt: 341.4 g/mol
InChI Key: MWACHFODPQVXHF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H23NO5S. It is characterized by a pyrrolidine ring, a tert-butyl protecting group, a tosyloxy leaving group, and a carboxylate ester group .

Mechanism of Action

Target of Action

Tert-Butyl 3-(Tosyloxy)pyrrolidine-1-carboxylate, also known as 1-Boc-3-tosyloxypyrrolidine, is a synthetic organic molecule . It is primarily used as a building block in peptide synthesis. The compound’s primary targets are the molecules that it reacts with during synthesis, which can vary depending on the specific reaction conditions and the desired end product.

Mode of Action

The compound contains a pyrrolidine ring functionalized with a tert-butyl protecting group, a tosyloxy leaving group, and a carboxylate ester group. Its key reaction is nucleophilic substitution at the tosyloxy group. When a nucleophile, such as a primary or secondary amine, reacts with the compound, it initiates the formation of an amide bond at the position previously occupied by the tosyloxy group. This reaction allows the introduction of various functionalities onto the pyrrolidine ring depending on the chosen nucleophile.

Biochemical Pathways

Instead, it is used to synthesize other compounds that may have biological activity.

Pharmacokinetics

The compound has high gastrointestinal absorption .

Result of Action

The result of the compound’s action is the formation of a new compound with a pyrrolidine moiety and an amide bond. The specific molecular and cellular effects of this action depend on the nature of the nucleophile used in the reaction and the resulting compound.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For example, in a highly acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the compound’s stability . In a neutral or slightly acidic environment (pH 4-6), the compound can exist relatively stably .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tosyloxy reagents under controlled conditions. One common method includes the reaction of 3-hydroxypyrrolidine with p-toluenesulfonyl chloride in the presence of a base, followed by protection of the nitrogen atom with a tert-butyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product.

Scientific Research Applications

Chemistry: . It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to introduce the pyrrolidine ring into target molecules makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is used in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWACHFODPQVXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544547
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103057-45-0
Record name 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103057-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-tert-butoxycarbonylpyrrolidin-3-ol (19.8 g, 0.106 mol) in pyridine (200 ml) at 0° C. under nitrogen was added tosyl chloride (22.3 g, 0.117 mol) portionwise. Stir at 0° C. for 2 hr, warm to room temperature and stir at room temperature overnight. The pyridine was evaporated in vacuo and the residue was partioned between EtOAc and saturated aqueous citric acid (200 ml each). The aqueous layer was extracted with EtOAc (2×200 ml) and the combined organics were dried (sodium sulphate), filtered and evaporated to leave an oil which was purified by flash silica gel column chromatography using 10% EtOAc/cyclohexane as eluent to give in F40-85 an oil. The oil was dissolved in a small volume of cyclohexane/diethylether (5:1, 50 ml), cooled and scratched with a spatula to induce crystallisation. The resulting solid was filtered to give tert-butyl 3-[(4-methylphenyl)sulfonyl]oxy-1-pyrrolidinecarboxylate (10.5 g, 29%) as a white solid. Rf in EtOAc/cyclohexane=0.13. 1H NMR (CDCl3, 250 MHz): 7.79 (2H, d), 7.35 (2H, d), 5.04 (1H, m), 3.43 (4H, m), 2.46 (3H, s), 2.03-2.20 (2H, bm), 1.43 (9H, s).
Quantity
19.8 g
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reactant
Reaction Step One
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22.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
cyclohexane diethylether
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (0.9 g, 5.02 mmol) in anhydrous pyridine (10 mL) at 0° C. was added 4-methylbenzene-1-sulfonyl chloride (1.0 g, 5.27 mmol). The suspension was allowed to warm to room temperature and stirred for 24 h. After this time, the suspension was poured onto crushed ice and extracted with EtOAc. The organic layer was separated, washed with water, brine, dried (MgSO4) and concentrated under reduced pressure to give the title compound (15) (1.1 g, 69%) as a light yellow colored solid. 1H NMR (CDCl3, 400 MHz) δ 7.79 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 4.94-5.17 (m, 1H), 3.33-3.56 (m, 4H), 2.46 (s, 3H), 1.79-2.28 (m, 2H), 1.43 (s, 9H); MS (APCI, M+H+) C16H24NO5S, calcd. 342.1. found 286.1.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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